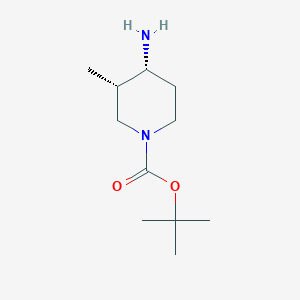

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBWKSXEVUZEMI-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CC[C@H]1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701133578 | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, (3S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701133578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1290191-72-8 | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, (3S,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1290191-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, (3S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701133578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with biological systems, making it a candidate for the development of drugs targeting various diseases, including neurodegenerative conditions like Alzheimer's disease .

- Biological Activity :

Case Studies and Research Findings

Several case studies highlight the effectiveness and applications of this compound:

Mechanism of Action

The mechanism by which tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Biological Activity

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis, and interactions with biological systems.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molecular Weight : Approximately 214.31 g/mol

- Structural Features : The compound features a piperidine ring substituted with a tert-butyl group and an amino group, contributing to its chirality and potential biological activity.

1. Anticancer Activity

Recent studies have indicated that piperidine derivatives, including this compound, may exhibit anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects in various cancer cell lines, such as FaDu hypopharyngeal tumor cells. These derivatives can induce apoptosis and exhibit better cytotoxicity than traditional chemotherapeutic agents like bleomycin .

2. Neuropharmacological Effects

Piperidine derivatives are known for their neuropharmacological effects, including potential applications as anticonvulsants, analgesics, and antidepressants. The interaction of these compounds with neurotransmitter systems suggests they may modulate synaptic transmission and neuronal excitability.

3. Glycine Transporter Inhibition

Preliminary research indicates that this compound may act as an inhibitor of glycine transporters, which play a crucial role in neurotransmission. Inhibiting these transporters can enhance synaptic glycine levels, potentially providing therapeutic benefits in conditions like schizophrenia and other neuropsychiatric disorders .

While specific mechanisms for this compound are still under investigation, its structural components suggest interactions with various biological targets. The presence of the amino group allows for hydrogen bonding with receptor sites, while the piperidine ring may facilitate binding to G-protein coupled receptors (GPCRs) involved in neurotransmission and other signaling pathways .

Case Study 1: Antitumor Activity

A study involving a series of piperidine derivatives demonstrated that specific modifications in the piperidine structure could enhance anticancer activity. The derivatives were tested against several cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis .

Case Study 2: Neuropharmacological Screening

In a neuropharmacological screening model, this compound was evaluated for its effects on anxiety-like behaviors in rodents. Results indicated a reduction in anxiety levels compared to control groups, suggesting potential anxiolytic properties.

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₁H₂₂N₂O₂ | Piperidine derivative with amino group | Anticancer, neuropharmacological |

| Tert-butyl 4-amino-3-methylpiperidine-1-carboxylate | C₁₁H₂₂N₂O₂ | Similar structure; potential kinase inhibition | Anticonvulsant effects |

| Cis-tert-butyl 4-amino-3-methylpiperidine-1-carboxylate | C₁₁H₂₃ClN₂O₂ | Stereoisomer with distinct activity | Varies based on stereochemistry |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate typically involves:

- Construction or functionalization of the piperidine ring with appropriate substituents (amino and methyl groups) at the 4- and 3-positions, respectively.

- Introduction of the tert-butyl carbamate protecting group at the piperidine nitrogen.

- Control of stereochemistry to ensure the cis relationship between the amino and methyl substituents.

- Purification and isolation of the final compound, often as a crystalline solid.

Key Preparation Method from Patent Literature

A relevant preparation method can be inferred from related tert-butyl 3-aminopiperidine-1-carboxylate syntheses described in patent WO2009133778A1, which provides insight into Boc-protected aminopiperidine derivatives:

- Starting Material: tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate derivatives.

- Deprotection Reaction: Treatment with a base at temperatures ranging from 0 to 160 °C (preferably 50 to 120 °C) for 15 minutes to 12 hours (preferably 30 minutes to 5 hours).

- Reaction Monitoring: Gas chromatography or high-performance liquid chromatography (HPLC) to confirm reaction progress.

- Isolation: After completion, the reaction mixture contains tert-butyl 3-aminopiperidine-1-carboxylate or its acid addition salt, which can be isolated by filtration, extraction, washing, and crystallization.

This method illustrates the use of base-mediated deprotection to obtain the Boc-protected amino piperidine derivative, which can be adapted for the cis-4-amino-3-methyl substituted analog by starting with appropriately substituted precursors.

Stereochemical Resolution and Purification

For related piperidine derivatives with amino substituents, stereochemical purity and isolation can be achieved via:

- Resolving Agents: Use of chiral resolving agents such as p-toluenesulfonyl-D-phenylglycine ester (D-PG derivative) to form diastereomeric salts.

- Solvent Systems: Aqueous alcoholic solutions (e.g., ethanol-water mixtures with volume ratios from 1:5 to 1:25, preferably 1:15 to 1:20).

- Crystallization: Controlled cooling from elevated temperatures (e.g., 60-70 °C down to 40-45 °C) to induce crystallization of the desired stereoisomeric salt.

- pH Adjustment: Hydrolysis and pH adjustment (to 8-10) to liberate the free base from the salt.

- Yield: High yields (around 85%) of the resolved product are reported.

While this example is for 3-(4-aminophenyl)piperidine derivatives, similar techniques can be applied to this compound to achieve stereochemical purity.

Summary Table of Preparation Parameters

| Preparation Step | Conditions / Reagents | Notes / Observations |

|---|---|---|

| Starting Material | tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate derivatives | Precursor for Boc-protected amino piperidine |

| Deprotection Reaction | Base (e.g., alkali), 50-120 °C, 30 min to 5 hours | Reaction monitored by GC or HPLC |

| Stereochemical Resolution | Resolving agent: p-toluenesulfonyl-D-PG derivative | Crystallization from ethanol-water mixtures |

| pH Adjustment and Extraction | pH 8-10, extraction with organic solvents | Liberates free base from salt |

| Purification | Filtration, washing, distillation, crystallization | Yields up to ~85% reported in related compounds |

| Product Specifications | Purity ≥97%, molecular weight 214.3 g/mol | Commercially available from chemical suppliers |

Research Findings and Considerations

- The reaction temperature and time are critical parameters influencing yield and purity; higher temperatures accelerate deprotection but may risk side reactions.

- The order of reagent addition in the deprotection step is flexible but can affect reaction kinetics.

- Monitoring by chromatographic methods ensures control over reaction completeness and stereochemical integrity.

- The use of chiral resolving agents is effective for obtaining the desired cis stereochemistry with high enantiomeric excess.

- Post-reaction workup involving extraction and crystallization is essential for removing impurities and isolating the product in pure form.

Q & A

Q. How can advanced analytical techniques (e.g., X-ray crystallography) resolve ambiguities in the compound’s solid-state structure?

- Methodological Answer :

- Single-Crystal Growth : Optimize solvent evaporation or diffusion methods to obtain high-quality crystals .

- SHELXL Refinement : Apply restraints for disordered tert-butyl groups and hydrogen-bonding networks .

- Powder XRD : Compare experimental patterns with simulated data from Cambridge Structural Database (CSD) entries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.